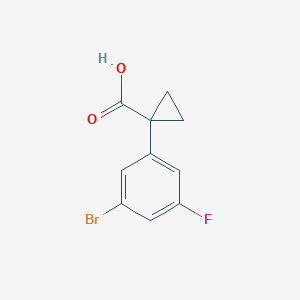

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGGTUFHVPMZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314649-82-5 | |

| Record name | 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzene and cyclopropane carboxylic acid.

Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Functional Group Introduction: The bromine and fluorine substituents are introduced through halogenation reactions, typically using bromine and fluorine sources under controlled conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

Material Science: It is used in the preparation of novel materials with specific properties, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups (Br, F): The target compound’s 3-Br and 5-F substituents enhance electrophilicity compared to methyl-substituted analogs (e.g., 1-(3-Bromo-5-methylphenyl) variant), which may favor nucleophilic aromatic substitution reactions . Positional Isomerism: The 3-Br,5-F substitution pattern in the target compound contrasts with 4-Br,2-F (CAS 872422-15-6).

Cyclopropane vs. Cyclopropene Rings :

- The cyclopropane ring in the target compound is less strained than the cyclopropene ring in 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic acid (). The latter’s unsaturated ring increases reactivity but reduces stability, limiting its utility in prolonged biological assays .

Physicochemical Properties: Lipophilicity: The methyl-substituted analog (CAS 1503375-52-7) has a higher logP than the target compound due to the hydrophobic CH₃ group, making it more membrane-permeable . Acidity: The carboxylic acid group in all compounds enhances water solubility, but the electron-withdrawing F in the target compound may slightly increase acidity compared to non-fluorinated analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for similar derivatives, such as coupling bromo-fluorophenyl precursors with cyclopropane intermediates via Ullmann or Suzuki reactions .

- In contrast, cyclopropene-containing analogs require specialized reagents (e.g., diethylamine for amidation) and stringent conditions to preserve ring integrity .

Biological Activity

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H8BrFO2

- Molecular Weight : Approximately 259.07 g/mol

The compound features a cyclopropane ring bonded to a phenyl group that is substituted with bromine and fluorine atoms. The presence of these halogens significantly influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclopropanation techniques. The specific steps may vary based on the desired purity and yield but generally include:

- Formation of the Cyclopropane Ring : Utilizing suitable precursors like 3-bromo-5-fluorobenzyl chloride.

- Carboxylation : Introducing the carboxylic acid functional group through various synthetic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

- Anticancer Potential : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown enhanced cytotoxicity against specific cancer cell lines (e.g., FaDu hypopharyngeal tumor cells) compared to standard treatments like bleomycin .

- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively inhibit enzymes involved in various metabolic pathways. For example, it has been evaluated for its inhibitory effects on aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a role in ethylene biosynthesis in plants .

-

Comparative Analysis : The compound's activity can be compared with other cyclopropane derivatives:

Compound Name Structural Features Biological Activity 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid Fluorine-substituted phenyl Different reactivity due to lack of bromine 1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid Chlorine and fluorine substituents Varies in enzyme binding affinity 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid Bromine and fluorine at different positions Altered biological activity due to halogen positioning

Applications in Medicinal Chemistry

The compound serves as a versatile intermediate in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases. Its unique structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigations into its potential as a pharmacophore for new drug designs are critical, as are studies exploring its interactions with biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.